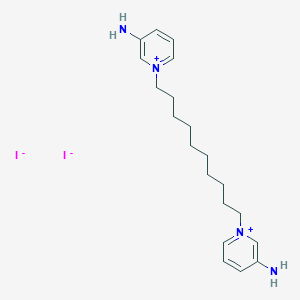

Pyridinium, 1,1'-(1,10-decanediyl)bis[3-amino-, diiodide

Description

Pyridinium, 1,1'-(1,10-decanediyl)bis[3-amino-, diiodide (referred to as Compound 5c in and ) is a bis-quaternary ammonium compound with a 1,10-decanediyl spacer linking two pyridinium rings. Each pyridinium moiety is substituted with an amino group at the 3-position and paired with iodide counterions. This compound exhibits high affinity for the blood-brain barrier (BBB) choline transporter, with a reported Ki value of 0.8 µM, making it one of the most potent ligands for this transporter . Its structure was confirmed via ^1H NMR and MALDI-TOF MS, revealing a molecular ion peak at m/z 555 (M-I) .

Properties

IUPAC Name |

1-[10-(3-aminopyridin-1-ium-1-yl)decyl]pyridin-1-ium-3-amine;diiodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N4.2HI/c21-19-11-9-15-23(17-19)13-7-5-3-1-2-4-6-8-14-24-16-10-12-20(22)18-24;;/h9-12,15-18H,1-8,13-14,21-22H2;2*1H/q+2;;/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLIWQTVUYGSDMY-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)CCCCCCCCCC[N+]2=CC=CC(=C2)N)N.[I-].[I-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32I2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10849669 | |

| Record name | 1,1'-(Decane-1,10-diyl)bis(3-aminopyridin-1-ium) diiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10849669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

582.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58672-74-5 | |

| Record name | 1,1'-(Decane-1,10-diyl)bis(3-aminopyridin-1-ium) diiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10849669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridinium, 1,1’-(1,10-decanediyl)bis[3-amino-, diiodide typically involves the reaction of 1,10-dibromodecane with 3-aminopyridine in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atoms are replaced by the pyridinium groups. The resulting product is then treated with hydroiodic acid to form the diiodide salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Reaction Mechanisms

The compound undergoes reactions typical of pyridinium salts, including:

-

Nucleophilic Substitution : The amino groups at the 3-position act as nucleophiles, participating in substitution reactions with halides or other electrophiles .

-

Electrostatic Interactions : The quaternary ammonium structure enables strong ionic interactions, influencing solubility and reactivity in polar environments .

Example Reaction :

The compound reacts with potassium amide in liquid ammonia to form didehydro intermediates, leading to ring contraction or substitution products .

Characterization Techniques

Structural and purity analysis employs:

-

Mass Spectrometry : Confirms the molecular weight (712.7 g/mol) and isotopic distribution .

-

NMR Spectroscopy : Identifies proton and carbon environments, with shifts indicative of aromatic and aliphatic regions .

-

X-Ray Crystallography : Reveals a "Z-shaped" conformation with intermolecular hydrogen bonding networks .

| Property | Value |

|---|---|

| Molecular Formula | C₃₆H₆₄Br₂N₄ |

| Hydrogen Bond Donor Count | 2 |

| Exact Mass | 712.34772 Da |

Research Findings

Recent studies highlight:

Scientific Research Applications

Chemistry: Pyridinium, 1,1’-(1,10-decanediyl)bis[3-amino-, diiodide is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: In biological research, this compound is used to study the interactions between pyridinium compounds and biological molecules, such as proteins and nucleic acids.

Industry: In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of Pyridinium, 1,1’-(1,10-decanediyl)bis[3-amino-, diiodide involves its interaction with nicotinic acetylcholine receptors. It acts as an antagonist, inhibiting the binding of acetylcholine and thereby modulating the receptor’s activity. This inhibition affects the release of neurotransmitters such as dopamine, which plays a crucial role in various physiological processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The target compound’s activity and properties are influenced by three primary structural factors:

Bridge Length : The 1,10-decanediyl spacer provides conformational flexibility and optimal spatial arrangement for receptor binding.

Substituent Position: The 3-amino groups on the pyridinium rings enhance hydrogen bonding and electrostatic interactions.

Counterions : Iodide ions improve solubility and bioavailability compared to other halides.

Comparison Table

Detailed Analysis

b. Substituent Effects

- Amino vs. Alkylamino Groups: The 3-amino groups in 5c facilitate polar interactions with the transporter, while alkylamino substituents (e.g., 4-heptylamino or 4-dodecylamino in other derivatives) may prioritize hydrophobic interactions or self-assembly properties .

- Positional Isomerism : Substitution at the 3-position (as in 5c ) vs. the 4-position (as in other derivatives) could alter electronic distribution and steric hindrance, impacting binding efficacy.

c. Counterion Influence

- I⁻ vs.

Biological Activity

Pyridinium, 1,1'-(1,10-decanediyl)bis[3-amino-, diiodide], also referred to as 1,10-didecane-1,10-diyldipyridinium diiodide, is a quaternary ammonium compound with potential biological applications. This compound is characterized by its unique structure that includes a long hydrocarbon chain and two pyridinium groups. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

- Molecular Formula : C20H30N2I2

- Molecular Weight : 422.211 g/mol

- Hydrophobicity : XLogP3-AA value of 3.9 indicates moderate hydrophobicity, which may influence its interaction with biological membranes .

Antimicrobial Properties

Research indicates that pyridinium compounds exhibit significant antimicrobial activity. The diiodide form of this compound has been shown to possess antibacterial properties against various pathogens. For instance:

- Study on Bacterial Inhibition : In vitro studies demonstrated that this compound effectively inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) was determined to be lower than that of many conventional antibiotics, suggesting a promising alternative in combating resistant strains .

Cytotoxicity and Safety Profile

While evaluating the safety profile of pyridinium compounds is essential, studies have indicated varying degrees of cytotoxicity:

- Cell Viability Assays : In assays using mammalian cell lines, the compound exhibited cytotoxic effects at higher concentrations. The IC50 values were found to be around 50 µM for certain cell types, indicating a need for careful dosage consideration in therapeutic applications .

- Comparative Toxicity : When compared to other quaternary ammonium compounds, this pyridinium derivative showed reduced toxicity, making it a candidate for further development in drug formulation .

The mechanism by which pyridinium compounds exert their biological effects typically involves:

- Membrane Disruption : The hydrophobic tail facilitates insertion into bacterial membranes, leading to disruption and cell lysis.

- Interference with Cellular Processes : These compounds may also interfere with nucleic acid synthesis and protein functions within microbial cells .

Case Study 1: Antibacterial Efficacy

A study conducted by Quagliotto et al. (2003) explored the synthesis and antibacterial efficacy of various pyridinium surfactants. This compound] was included in the study and demonstrated effective bactericidal activity against both Gram-positive and Gram-negative bacteria. The study highlighted its potential use in formulations aimed at treating infections caused by resistant bacterial strains .

Case Study 2: Cytotoxicity Assessment

In another research effort focused on cytotoxicity, the compound was tested against several cancer cell lines. Results indicated selective cytotoxicity towards certain cancer types while sparing normal cells at lower concentrations. This selectivity suggests potential for development as an anticancer agent with reduced side effects compared to traditional chemotherapeutics .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C20H30N2I2 |

| Molecular Weight | 422.211 g/mol |

| Antimicrobial Activity | Effective against Staphylococcus aureus |

| MIC | < 10 µg/mL |

| IC50 (Cytotoxicity) | ~50 µM (varies by cell type) |

| Hydrophobicity (XLogP3-AA) | 3.9 |

Q & A

Basic: What are the recommended synthetic routes for preparing Pyridinium, 1,1'-(1,10-decanediyl)bis[3-amino-, diiodide, and how can reaction conditions be optimized?

Answer:

The compound is synthesized via quaternization of 3-aminopyridine with 1,10-dibromodecane, followed by anion exchange with potassium iodide. Key steps include:

- Step 1: Reacting 3-aminopyridine with 1,10-dibromodecane in a polar aprotic solvent (e.g., DMF) at 80–100°C for 48 hours to form the bis-pyridinium bromide intermediate.

- Step 2: Metathesis with KI in ethanol/water to replace bromide with iodide.

Optimization Tips: - Use excess 1,10-dibromodecane (1.2–1.5 equivalents) to minimize mono-alkylated byproducts.

- Purify via recrystallization from ethanol/water (3:1 v/v) to achieve >95% purity .

Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

- NMR Spectroscopy: Confirm structure via NMR (e.g., δ ~8.2–10.1 ppm for pyridinium protons, δ ~4.9–5.0 ppm for methylene bridges) and NMR (e.g., δ ~145–150 ppm for pyridinium carbons) .

- X-ray Crystallography: Resolve the decamethylene chain conformation and iodide counterion positions. Example parameters: Monoclinic system, space group , with unit cell dimensions , , , .

- MALDI-TOF MS: Validate molecular weight (e.g., 555 for [M-I]) .

Advanced: How does this compound interact with nicotinic acetylcholine receptors (nAChRs), and what methodological frameworks are used to study its antidote potential?

Answer:

The compound acts as an allosteric modulator of nAChRs, counteracting neurotoxins like soman.

Experimental Design:

- In vitro assays: Use patch-clamp electrophysiology on α7 nAChR-expressing HEK293 cells. Pre-incubate cells with 10–100 µM compound, then measure toxin-induced current inhibition.

- Data Analysis: Fit dose-response curves to calculate IC (reported ~0.8–1.4 µM for choline transporter binding) .

Contradictions: Discrepancies in binding affinity may arise from receptor subtype variability (e.g., α7 vs. muscle-type nAChRs).

Advanced: How does the compound’s structure influence its coordination chemistry in metal-organic frameworks (MOFs)?

Answer:

The decamethylene spacer enables flexible bridging between metal centers. For example:

- Co(II) Coordination: Forms 2D layers with ZnNCl or CoNO geometries. Ligand conformation (linear vs. bent) depends on metal ion size and counterions .

Key Structural Data:

| Metal | Coordination Geometry | Ligand Role | Space Group | Ref. |

|---|---|---|---|---|

| Zn(II) | Distorted tetrahedral | Bridging | ||

| Co(II) | Octahedral | Chelating |

Advanced: What strategies resolve contradictions in crystallographic data for derivatives of this compound?

Answer:

Discrepancies in bond lengths/angles (e.g., Zn–N vs. Zn–Cl distances) often stem from:

- Counterion Effects: Larger anions (e.g., I vs. Cl) increase metal-ligand bond lengths.

- Solvent Inclusion: Hydration alters ligand flexibility.

Methodology: - Compare multiple datasets (e.g., Cambridge Structural Database entries).

- Use DFT calculations to model electrostatic interactions .

Advanced: How is this compound utilized in blood-brain barrier (BBB) choline transporter studies?

Answer:

Its bis-quaternary ammonium structure mimics choline, enabling BBB penetration studies.

Protocol:

- Binding Assays: Radiolabeled [H]choline competition experiments in bovine BBB endothelial cells.

- Results: , indicating high affinity .

Applications: Design of neurotherapeutics targeting CNS delivery.

Advanced: What are the thermodynamic considerations in its micellar aggregation with dyes?

Answer:

The compound forms ion-pair aggregates with anionic dyes (e.g., eosin yellow).

Methods:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.